molecular formula C10H8F3N3OS2 B4713331 5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B4713331
M. Wt: 307.3 g/mol
InChI Key: MQMPXAWGYMNMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. Several studies have reported that this compound exhibits low toxicity and is well tolerated in vivo. However, further studies are required to determine the long-term effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is its potent anticancer activity. This compound can be used as a potential lead compound for the development of new anticancer drugs. However, one of the significant limitations of this compound is its low solubility in water, which makes it challenging to work with in lab experiments.

Future Directions

There are several potential future directions for the research on 5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One of the significant directions is the development of new anticancer drugs based on this compound. Further studies are required to determine the long-term effects of this compound on the human body. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent compounds with better solubility and bioavailability. Furthermore, the potential use of this compound in other scientific research fields, such as agriculture and environmental science, should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is required to fully understand the potential of this compound and its analogs in various scientific research fields.

Scientific Research Applications

5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has been studied for its anticancer, antifungal, and antibacterial activities. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines.

properties

IUPAC Name

5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3OS2/c1-2-5-3-4-6(18-5)7(17)14-9-16-15-8(19-9)10(11,12)13/h3-4H,2H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPXAWGYMNMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 2
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 3
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 4
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

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